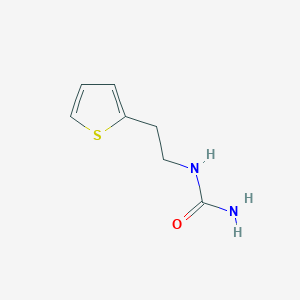

N-(2-thien-2-ylethyl)urea

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

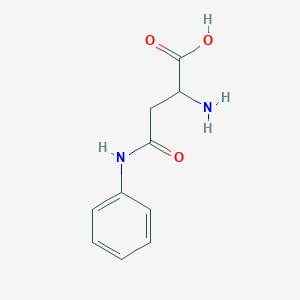

N-(2-thien-2-ylethyl)urea is a chemical compound with the CAS Number: 106860-34-8 and a molecular weight of 170.24 . Its molecular formula is C7H10N2OS .

Synthesis Analysis

The synthesis of N-(2-thien-2-ylethyl)urea involves nucleophilic addition of amines to potassium isocyanate in water without organic co-solvent . This method has been found to be suitable for gram scale synthesis of molecules having commercial application in large volumes .Molecular Structure Analysis

The molecular structure of N-(2-thien-2-ylethyl)urea consists of 7 Carbon atoms, 10 Hydrogen atoms, 2 Nitrogen atoms, 1 Oxygen atom, and 1 Sulfur atom . The InChI code for this compound is 1S/C7H10N2OS/c8-7(10)9-4-3-6-2-1-5-11-6/h1-2,5H,3-4H2,(H3,8,9,10) .Physical And Chemical Properties Analysis

N-(2-thien-2-ylethyl)urea has a molecular weight of 170.24 .Relevant Papers The relevant papers retrieved include a study on the conjoint application of nano-urea with conventional fertilizers and a paper on a practically simple, catalyst free and scalable synthesis of N-substituted ureas in water .

Scientific Research Applications

and . This process is significant due to the activation of .

Urea Electrooxidation

This compound has applications in urea electrooxidation, which is an important method for removing urea pollutants from wastewater. It has dual significance for environmental protection and clean energy production. Supported nickel-based catalysts have been studied extensively for this purpose, and N-(2-thien-2-ylethyl)urea could play a role in improving the efficiency of these catalysts .

Hydrogen Production

N-(2-thien-2-ylethyl)urea: can be considered a hydrogen-rich chemical fuel, making it a promising hydrogen carrier. Its application in urea electrolysis for hydrogen production is a significant area of research, as it could help overcome technical obstacles related to the production, storage, and transportation of hydrogen .

Fuel Cells

The use of N-(2-thien-2-ylethyl)urea in fuel cells is another potential application. It could be involved in the development of more efficient fuel cells, which are a key component of clean energy technology .

Urea Sensors

There is potential for N-(2-thien-2-ylethyl)urea to be used in the development of urea sensors. These sensors could detect urea concentration in various environments, which is crucial for both healthcare and environmental monitoring .

Catalyst Design

The compound’s properties may be leveraged in the design of catalysts, particularly electrocatalysts, to improve the efficiency of urea production. This could involve the proper design of catalysts to fully exploit the key properties of N-(2-thien-2-ylethyl)urea .

Green Energy Alternatives

As a hydrogen-rich chemical fuel, N-(2-thien-2-ylethyl)urea could be integral in the search for green energy alternatives to fossil fuels. Its application in this field could contribute to the normal development of the global economy while maintaining ecological balance .

Environmental Protection

Lastly, the application of N-(2-thien-2-ylethyl)urea in environmental protection is noteworthy. Its role in processes like urea electrooxidation can help mitigate the harmful effects of urea discharge into the environment .

Mechanism of Action

Target of Action

Urea derivatives have been known to interact with various proteins and enzymes, affecting their function

Mode of Action

Urea and its derivatives are known to establish multiple types of interactions with proteins, including hydrogen bonds with both backbone and side chains, as well as van der waals contacts with nonpolar moieties . This suggests that N-(2-thien-2-ylethyl)urea may interact with its targets in a similar manner.

Biochemical Pathways

The specific biochemical pathways affected by N-(2-thien-2-ylethyl)urea are currently unknown . Urea derivatives have been reported to influence various biological processes, but further studies are required to elucidate the precise pathways impacted by this compound.

Result of Action

properties

IUPAC Name |

2-thiophen-2-ylethylurea |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10N2OS/c8-7(10)9-4-3-6-2-1-5-11-6/h1-2,5H,3-4H2,(H3,8,9,10) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OPFZOWWTCYPZND-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC(=C1)CCNC(=O)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10N2OS |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

170.23 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(2-thien-2-ylethyl)urea | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-[3-(Methoxycarbonyl)phenyl]propanoic acid](/img/structure/B168401.png)